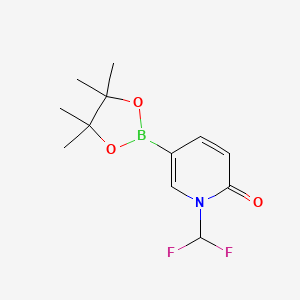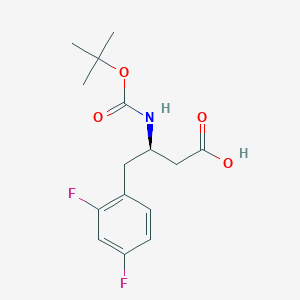![molecular formula C9H13NS B1532549 3-[1-(Methylsulfanyl)ethyl]aniline CAS No. 1215308-75-0](/img/structure/B1532549.png)
3-[1-(Methylsulfanyl)ethyl]aniline
Übersicht
Beschreibung
“3-[1-(Methylsulfanyl)ethyl]aniline” is a chemical compound with the molecular formula C9H13NS and a molecular weight of 167.27 g/mol . It is available in liquid form .
Molecular Structure Analysis
The InChI code for “3-[1-(Methylsulfanyl)ethyl]aniline” is 1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 .Physical And Chemical Properties Analysis
“3-[1-(Methylsulfanyl)ethyl]aniline” is a liquid at room temperature . It has a molecular weight of 167.27 g/mol .Wissenschaftliche Forschungsanwendungen
Green Chemistry Innovations
The synthesis and application of 3-[1-(Methylsulfanyl)ethyl]aniline in green chemistry are notable. For example, anilines, including derivatives similar to 3-[1-(Methylsulfanyl)ethyl]aniline, have been used in sequential coupling reactions with cyclic carbonates under the catalysis of faujasites. This process yields N,N-dimethyl derivatives through a highly chemoselective process that involves transesterification followed by selective N-methylation, showcasing the potential of such compounds in sustainable chemical processes (Selva, Perosa, & Fabris, 2008).
Organic Chemistry Frontiers
In organic synthesis, compounds like 3-[1-(Methylsulfanyl)ethyl]aniline serve as building blocks. For instance, the facile assembly of sulfonated oxindoles through the insertion of sulfur dioxide starting from anilines demonstrates the versatility of aniline derivatives in synthesizing complex organic molecules. This process highlights the role of anilines as aryl sources in the generation of sulfonyl radicals, leading to products with broad reaction scopes under mild conditions (Liu, Zheng, & Wu, 2017).
Spectroscopic and Theoretical Investigations
The detailed spectroscopic (FT-IR, UV-Vis) and theoretical (HF, DFT) investigations of aniline derivatives, including compounds similar to 3-[1-(Methylsulfanyl)ethyl]aniline, provide insights into their structural and electronic properties. Such studies not only elucidate the crystal structure but also the molecular geometry, electronic absorption spectra, vibrational frequencies, and thermodynamic properties, contributing to a deeper understanding of these compounds' chemical behavior (Ceylan et al., 2016).
Electrochemical Applications
The electrooxidative polymerization of aromatic compounds, including aniline derivatives, in specific ionic liquids leads to the formation of polymer films with enhanced morphological structure and significant increases in electroconductivity. This application demonstrates the potential of 3-[1-(Methylsulfanyl)ethyl]aniline and related compounds in the development of advanced materials with desirable electronic properties (Sekiguchi, Atobe, & Fuchigami, 2003).
Corrosion Inhibition
Aniline derivatives, including those structurally related to 3-[1-(Methylsulfanyl)ethyl]aniline, have been synthesized and evaluated for their corrosion inhibition properties on mild steel in acidic environments. These compounds exhibit efficient corrosion inhibition, suggesting their potential application in protecting metals from corrosion, which is critical in various industrial processes (Daoud et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(1-methylsulfanylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-7(11-2)8-4-3-5-9(10)6-8/h3-7H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTQWAREBXRUSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)N)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1532468.png)
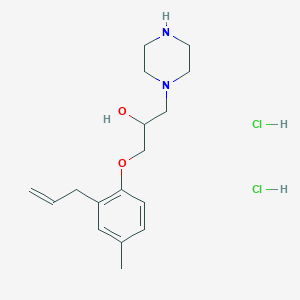
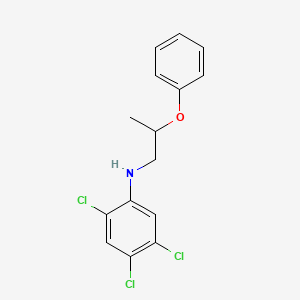

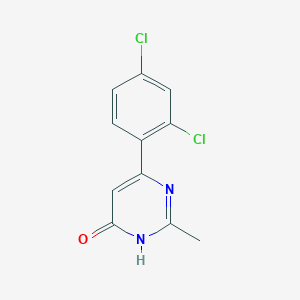


![2,5-Di(2-butyloctyl)-3,6-di(5-bromo-2-thienyl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B1532484.png)

